molecular formula C21H16N4O2S B11582613 (Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11582613
M. Wt: 388.4 g/mol
InChI Key: QBIKWJPTPIQONZ-MSUUIHNZSA-N
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Description

(Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazoles, and triazoles. The key steps may involve:

    Formation of the indole derivative: This can be achieved through Fischer indole synthesis.

    Formation of the thiazole ring: This can be synthesized via Hantzsch thiazole synthesis.

    Coupling reactions: The indole and thiazole derivatives are coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Material Science: It may be used in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Cell Signaling: It may play a role in modulating cell signaling pathways.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent.

    Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide.

    Pharmaceuticals: It may be used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of (Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazoles: Other compounds in this class with similar structures.

    Indole Derivatives: Compounds with indole moieties that exhibit similar biological activities.

Uniqueness

The uniqueness of (Z)-5-(1-ethyl-2-oxoindolin-3-ylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H16N4O2S/c1-3-24-15-10-5-4-9-14(15)16(19(24)26)17-20(27)25-21(28-17)22-18(23-25)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3/b17-16-

InChI Key

QBIKWJPTPIQONZ-MSUUIHNZSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C1=O

Origin of Product

United States

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